tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C14H18N2O3S |
|---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-7-10(13(18)19-14(3,4)5)8(2)15-12-11(7)9(6-17)16-20-12/h17H,6H2,1-5H3 |
InChI Key |
JDABEQWBKSKQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(=O)OC(C)(C)C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the construction of the thiazolo[5,4-b]pyridine core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[5,4-b]pyridine ring system . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the thiazolo[5,4-b]pyridine core or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its inhibitory activity against specific enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the enzyme’s active site, thereby blocking its activity . This inhibition can affect various cellular pathways and processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Differences
Below is a comparative analysis with structurally related compounds, focusing on substituent effects and physicochemical properties.
*Estimated based on structural additions to ’s base compound.
Key Insights
Substituent Impact on Lipophilicity: The tert-butyl carboxylate group in the target compound significantly increases lipophilicity compared to the simpler 4,6-dimethyl thiazolopyridinone . The hydroxymethyl group balances lipophilicity with moderate aqueous solubility, a feature absent in the ketone-containing analogue .
Bioactivity Implications: The fused thiazolo[5,4-b]pyridine core is structurally distinct from triazolothiadiazole derivatives (). However, both systems derive bioactivity from electron-rich heterocycles and substituent-driven modulation of charge distribution .
Regulatory and Commercial Considerations: Compounds like 4,6-dimethyl thiazolopyridinone fall under HS code 2934999090 (heterocyclic compounds) with a 6.5% MFN tariff . The target compound’s ester functionality may classify it differently, affecting regulatory pathways.
Biological Activity
Tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS: 2059950-31-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 265.35 g/mol. The compound features a thiazolo-pyridine core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N2O2S |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2059950-31-9 |
The biological activity of this compound is attributed to its interactions with specific receptors and enzymes. Notably, compounds with similar thiazolo-pyridine structures have been reported to act as agonists for sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5. These receptors are crucial in regulating immune responses and inflammation.
In a study involving related compounds, it was found that agonists targeting S1P1 can significantly reduce lymphocyte counts in the bloodstream and mitigate the severity of autoimmune conditions such as experimental autoimmune encephalomyelitis (EAE) in animal models . This suggests that this compound may exhibit similar immunomodulatory effects.
In Vitro Studies
In vitro assays have demonstrated that thiazolo-pyridine derivatives can inhibit various enzymes involved in inflammatory pathways. For instance, compounds from this class have shown activity against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in the synthesis of pro-inflammatory mediators .
Study on Autoimmune Diseases
A notable case study examined the effects of a structurally similar thiazolo-pyridine compound (AMG 369) on EAE models. The study reported that administration at a dose of significantly delayed disease onset and reduced severity by modulating lymphocyte migration through S1P receptor pathways . This supports the hypothesis that this compound could have therapeutic potential in autoimmune disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
